N-[4-[acetyl(methyl)amino]-3-fluorophenyl]acetamide
Description
N-[4-[acetyl(methyl)amino]-3-fluorophenyl]acetamide is an organic compound with a complex structure that includes an acetyl group, a methylamino group, and a fluorophenyl group
Properties
IUPAC Name |
N-[4-[acetyl(methyl)amino]-3-fluorophenyl]acetamide | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H13FN2O2/c1-7(15)13-9-4-5-11(10(12)6-9)14(3)8(2)16/h4-6H,1-3H3,(H,13,15) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HFOXSZQSPLTQQL-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)NC1=CC(=C(C=C1)N(C)C(=O)C)F | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H13FN2O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
224.23 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[4-[acetyl(methyl)amino]-3-fluorophenyl]acetamide typically involves the following steps:
Starting Materials: The synthesis begins with 4-amino-3-fluoroacetophenone.
Acetylation: The amino group is acetylated using acetic anhydride in the presence of a base such as pyridine.
Methylation: The acetylated product is then methylated using methyl iodide and a base like potassium carbonate.
Industrial Production Methods
Industrial production methods for this compound may involve similar steps but are optimized for large-scale synthesis. This includes the use of continuous flow reactors and automated systems to ensure consistent quality and yield.
Chemical Reactions Analysis
Types of Reactions
N-[4-[acetyl(methyl)amino]-3-fluorophenyl]acetamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using agents like potassium permanganate.
Reduction: Reduction can be achieved using hydrogen gas in the presence of a palladium catalyst.
Substitution: The fluorine atom can be substituted with other groups using nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Hydrogen gas with a palladium catalyst.
Substitution: Sodium hydride in dimethylformamide (DMF).
Major Products
Oxidation: Produces carboxylic acids.
Reduction: Produces amines.
Substitution: Produces various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
N-[4-[acetyl(methyl)amino]-3-fluorophenyl]acetamide has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential use in drug development, particularly in the design of enzyme inhibitors.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of N-[4-[acetyl(methyl)amino]-3-fluorophenyl]acetamide involves its interaction with specific molecular targets. The acetyl and methylamino groups can form hydrogen bonds with enzymes, potentially inhibiting their activity. The fluorophenyl group can enhance the compound’s binding affinity through hydrophobic interactions.
Comparison with Similar Compounds
Similar Compounds
N-(4-acetylphenyl)acetamide: Lacks the fluorine and methylamino groups.
N-(4-methylamino-3-fluorophenyl)acetamide: Lacks the acetyl group.
N-(4-fluorophenyl)acetamide: Lacks both the acetyl and methylamino groups.
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